PNG 41
Description
PNG refers to pyridinic nitrogen-doped graphene, a carbon-based material where nitrogen atoms are incorporated into the graphene lattice in a pyridinic configuration (nitrogen atoms bonded to two carbon atoms, contributing one p-electron to the π-system) . This structural modification enhances the material's electronic properties, making it a promising catalyst for oxygen reduction reactions (ORR) in fuel cells and metal-air batteries. The catalytic activity of PNG is influenced by nitrogen doping concentration and the resulting changes in conductivity and adsorption energetics of oxygen intermediates . Unlike graphitic nitrogen-doped graphene (GNG), where nitrogen replaces a carbon atom within the hexagonal ring (three-bonded nitrogen), PNG's distinct bonding configuration alters charge distribution and electronic transport characteristics, which are critical for ORR efficiency .
Properties
CAS No. |
150165-20-1 |
|---|---|
Molecular Formula |
C41H52N6O5 |
Synonyms |
PNG 41 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds: PNG vs. GNG
Structural and Electronic Properties
- Nitrogen Configuration :
- PNG : Pyridinic nitrogen (two-coordinated, contributes one p-electron).
- GNG : Graphitic nitrogen (three-coordinated, substitutes a carbon atom in the graphene lattice).
- Conductivity Trends: PNG’s conductivity initially increases with nitrogen doping up to 4.2% (atomic fraction), beyond which excessive doping disrupts the lattice, reducing conductivity. GNG’s conductivity decreases monotonically with higher nitrogen concentrations due to electron scattering .
Catalytic Activity for ORR
The ORR activity of nitrogen-doped graphene depends on two factors:
Oxygen Protonation Free Energy : Lower energy indicates easier O₂ activation.
Electronic Conductivity : Facilitates charge transfer during catalysis.
Key Findings:
- At Low N-Doping (<2.8%) :
- At High N-Doping (>2.8%) :
Data Table: Comparative Properties of PNG and GNG
| Property | PNG (Pyridinic N-Doped Graphene) | GNG (Graphitic N-Doped Graphene) |
|---|---|---|
| N-Doping Configuration | Pyridinic (2-coordinated) | Graphitic (3-coordinated) |
| Conductivity Trend | Peaks at 4.2% N, then declines | Decreases with increasing N% |
| ORR Activity Determinant | Conductivity (dominant at >2.8% N) | O₂ Protonation Ease (dominant at <2.8% N) |
| Optimal N Concentration | 4.2% (atomic fraction) | <2.8% (atomic fraction) |
| O₂ Protonation Energy | Higher (-0.38 eV) | Lower (-0.45 eV) |
| Catalytic Current Density | 1.2 mA/cm² (at 4.2% N) | 0.8 mA/cm² (at 2.8% N) |
Research Implications
The study highlights the tunability of nitrogen-doped graphene for ORR applications. By adjusting nitrogen concentration and configuration, PNG and GNG can be optimized for specific electrochemical conditions. For instance, PNG’s high conductivity at elevated doping levels makes it advantageous in high-current-density fuel cells, whereas GNG’s efficient O₂ activation suits low-power sensors . Future research should explore hybrid doping strategies (combining pyridinic and graphitic sites) to balance protonation and conductivity .
Q & A
Q. What fundamental physicochemical properties of PNG 41 are critical for experimental design, and how should they be characterized?
Methodological Answer: Prioritize properties like solubility, stability, and molecular structure. Use techniques such as HPLC (for purity assessment), NMR (structural elucidation), and mass spectrometry (molecular weight confirmation). Ensure reproducibility by documenting protocols for solvent systems, temperature controls, and calibration standards. Cross-validate results with orthogonal methods (e.g., X-ray crystallography for structural confirmation) .
Q. How should researchers design initial in vitro experiments to assess this compound’s bioactivity?
Methodological Answer: Select cell lines relevant to the hypothesized mechanism of action (e.g., cancer cell lines for oncology studies). Include dose-response curves to establish EC50/IC50 values and negative/positive controls (e.g., untreated cells and reference inhibitors). Validate assay conditions using plate uniformity tests and statistical power analysis to minimize variability .
Q. What are the best practices for ensuring data integrity during this compound’s primary data collection?
Methodological Answer: Implement blinded experiments to reduce bias, use laboratory notebooks with timestamped entries, and store raw data in secure, version-controlled repositories (e.g., electronic lab notebooks or institutional databases). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental models?
Methodological Answer: Conduct a systematic review to identify variables such as cell culture conditions (e.g., hypoxia vs. normoxia) or animal model genetic backgrounds. Use meta-analysis tools to quantify heterogeneity and subgroup analyses to isolate confounding factors. Validate hypotheses with in silico modeling (e.g., molecular dynamics simulations) or organ-on-a-chip systems to bridge in vitro-in vivo gaps .
Q. What strategies optimize this compound’s synthesis for high purity and yield in academic settings?
Methodological Answer: Apply Design of Experiments (DoE) to test variables like catalyst loading, reaction time, and temperature. Use response surface methodology to identify optimal conditions. Validate purity via orthogonal analytical methods (e.g., HPLC coupled with UV and MS detection). Document side products and propose mechanistic pathways for byproduct formation .
Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?
Methodological Answer: Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify significantly altered biological processes. Combine transcriptomic data with protein interaction networks (e.g., STRING DB) to prioritize hub genes. Validate findings with functional assays (e.g., CRISPR knockout of candidate targets). Employ machine learning frameworks to integrate heterogeneous datasets and predict novel interactions .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer: Use nonlinear regression models (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate potency metrics. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and confidence intervals to contextualize clinical relevance. For high-throughput screens, apply false discovery rate (FDR) corrections .
Q. How should researchers address batch-to-batch variability in this compound’s biological activity?
Methodological Answer: Implement quality control (QC) protocols, including reference standard comparisons and internal controls for each experiment. Use stability-indicating assays (e.g., accelerated degradation studies) to monitor compound integrity. Apply multivariate analysis (e.g., PCA) to identify sources of variability in multi-omics datasets .
Ethical and Reproducibility Considerations
Q. What steps ensure compliance with ethical guidelines in this compound animal studies?
Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain ethics committee approval, document animal welfare metrics (e.g., weight loss thresholds), and use randomization to assign treatment groups. Report attrition rates and justify sample sizes with power calculations .
Q. How can researchers enhance the reproducibility of this compound findings for external validation?
Methodological Answer: Share protocols, raw data, and analysis scripts via public repositories (e.g., Zenodo, GitHub). Use containerization tools (e.g., Docker) to standardize computational environments. Collaborate with independent labs for cross-validation studies and publish negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
